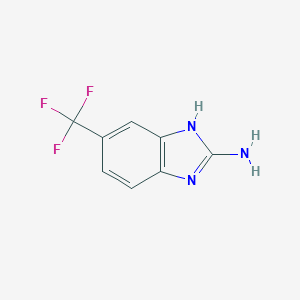

6-(trifluoromethyl)-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIJAMRTNUPVAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469915 |

Source

|

| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10057-46-2 |

Source

|

| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS 10057-46-2 properties

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-benzimidazol-2-amine (CAS 10057-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 10057-46-2, is a heterocyclic organic compound featuring a benzimidazole core. This scaffold is a fusion of benzene and imidazole and is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The structural similarity of the benzimidazole moiety to natural purines allows it to interact with various biopolymers, making it a cornerstone for drug design.

The addition of a trifluoromethyl (-CF3) group at the 6-position significantly influences the molecule's properties. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve membrane permeability and binding affinity to target proteins. Consequently, this compound serves as a crucial building block and pharmaceutical intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, biological potential, and safety information.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 10057-46-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃N₃ | [1][5][3] |

| Molecular Weight | 201.15 g/mol | [3] |

| Exact Mass | 201.05138169 u | [1] |

| Appearance | White to off-white or light yellow solid/powder | [3][4][6] |

| Boiling Point | 353.3 ± 52.0 °C at 760 mmHg | [1][2][3][6] |

| Density | 1.537 ± 0.06 g/cm³ | [1][2][3][6] |

| pKa | 10.35 ± 0.10 (Predicted) | [6] |

| XLogP3 | 2.745 | [1] |

| Polar Surface Area (PSA) | 54.7 Ų | [1] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [7] |

Synonyms: 2-Amino-5-(trifluoromethyl)benzimidazole, 5-(Trifluoromethyl)-1H-benzimidazol-2-ylamine, 6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine.[1][3][6]

Synthesis and Experimental Protocols

The primary method for synthesizing 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction. This involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.

Representative Experimental Protocol: Phillips Cyclocondensation

While a specific protocol for CAS 10057-46-2 is not detailed in the reviewed literature, the following is a representative procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives based on published methods.[8][9]

-

Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1.0 eq.) and trifluoroacetic acid (1.2 eq.) is prepared in a round-bottom flask.

-

Solvent Addition: 4M Hydrochloric acid (HCl) is added to the flask to serve as the reaction medium.

-

Reflux: The mixture is heated to reflux and maintained at that temperature for approximately 4-6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully neutralized by the dropwise addition of a concentrated ammonium hydroxide (NH₄OH) solution until a pH of ~7 is reached. This step is typically performed in an ice bath to manage the exothermic reaction.

-

Precipitation and Isolation: The neutralization step causes the product to precipitate out of the solution. The resulting solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.

Spectral Analysis

No experimental spectra for this compound were found in the search. However, based on its structure and analysis of similar compounds, the following spectral characteristics can be predicted.[10][11][12]

| Spectral Data | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on the substitution on the benzene ring. - Amine Protons (NH₂): A broad singlet corresponding to the two amine protons. - Imidazole Proton (NH): A broad singlet, typically downfield (>10 ppm), corresponding to the imidazole N-H proton.[11] |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). - CF₃ Carbon: A quartet due to coupling with the three fluorine atoms. - C2 Carbon (C=N): Signal for the carbon atom at position 2 of the imidazole ring, typically in the δ 150-160 ppm range.[11] |

| ¹⁹F NMR | - A sharp singlet for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic system (around δ -60 to -65 ppm relative to a standard like C₆F₆).[10] |

| FT-IR | - N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H vibrations of the amine and imidazole groups. - C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ for the imidazole C=N bond. - C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.[11] |

Biological Activity and Applications in Drug Discovery

The this compound scaffold is a subject of significant interest in drug discovery. Derivatives have been synthesized and evaluated for a wide range of therapeutic applications.

-

Antiprotozoal Activity: Numerous studies have shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives possess potent activity against various protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8][13][14] Several analogues have demonstrated significantly greater potency than standard treatments like albendazole and metronidazole.[13][15]

-

Anthelmintic Activity: Derivatives have been tested in vitro and in vivo against the nematode Trichinella spiralis, showing efficacy against both the adult and muscle larvae stages of the parasite.[8][9]

-

Antimalarial Activity: Moderate antimalarial activity has been reported against W2 and D6 strains of Plasmodium falciparum.[13]

-

Anticancer Activity: Certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[8] The mechanism is thought to involve the inhibition of key kinases such as EGFR, HER2, CDK2, and mTOR.[8]

-

Antimicrobial Activity: The scaffold has been used to develop new compounds with potential antibacterial properties. Molecular docking studies suggest good binding affinities to the crystal structures of enzymes in E. coli and S. aureus.[16][17]

Postulated Mechanism of Action

The biological activity of benzimidazoles is often attributed to their structural resemblance to purine nucleosides. This allows them to act as competitive inhibitors of nucleic acid and protein synthesis in target organisms.[8][18]

Safety and Handling

The safety profile for this compound indicates that it should be handled with care in a laboratory setting. There is some variation in the reported severity of its toxicity across different supplier safety data sheets.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | References |

| Acute Toxicity, Oral | GHS07 / GHS06 | Warning / Danger | H302: Harmful if swallowed or H301: Toxic if swallowed | [1][6][19][20] |

| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin | [19][20] |

| Acute Toxicity, Inhalation | GHS06 | Danger | H331: Toxic if inhaled | [19][20] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][21] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][21] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [6][21] |

Handling and First Aid Measures

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses. Use only in a well-ventilated area or under a chemical fume hood.[20][21]

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[20]

-

After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[20][21]

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[19][20]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its versatile synthesis and the significant biological activities demonstrated by its derivatives underscore its importance as a key scaffold in modern drug discovery. The presence of the trifluoromethyl group enhances its potential for developing metabolically stable and potent therapeutic agents. Researchers and drug development professionals can leverage this scaffold to explore new treatments for a wide array of diseases, from infectious diseases to cancer. Proper safety precautions are essential when handling this compound due to its potential toxicity.

References

- 1. echemi.com [echemi.com]

- 2. CAS#:10057-46-2 | 6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOL-2-AMINE | Chemsrc [chemsrc.com]

- 3. americanelements.com [americanelements.com]

- 4. 1H-Benzimidazol-2-amine,6-(trifluoromethyl)-, CasNo.10057-46-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-TRIFLUOROMETHYL-1H-BENZOIMIDAZOL-2-YLAMINE | 10057-46-2 [chemicalbook.com]

- 7. 10057-46-2|2-Amino-5-(trifluoromethyl)benzoimidazole|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 17. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 18. researchgate.net [researchgate.net]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-(trifluoromethyl)-1H-benzimidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a heterocyclic amine containing a trifluoromethyl group, which is of interest in medicinal chemistry and drug discovery. This document compiles available data, outlines relevant experimental methodologies, and presents logical workflows for its characterization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data has been aggregated from various chemical data sources. It is important to note that some properties, such as melting point and pKa, lack experimentally determined values in the public domain and are therefore not included.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃N₃ | [1][2] |

| Molecular Weight | 201.15 g/mol | [1][3] |

| Boiling Point | 353.28 °C at 760 mmHg | [1][2] |

| Density | 1.537 g/cm³ | [1][2] |

| Flash Point | 167.46 °C | [1] |

| LogP (octanol-water partition coefficient) | 2.745 | [1] |

| Polar Surface Area (PSA) | 54.70 Ų | [1] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and its analogs are crucial for reproducibility and further research. Below are generalized methodologies based on common practices for benzimidazole derivatives.

Synthesis via Phillips Cyclocondensation

A common route for the synthesis of 2-aminobenzimidazoles involves the Phillips cyclocondensation reaction. This method typically involves the reaction of a substituted o-phenylenediamine with cyanogen bromide. For this compound, the synthesis would proceed as follows:

Procedure:

-

4-(Trifluoromethyl)benzene-1,2-diamine is dissolved in a suitable solvent, such as ethanol, in a reaction flask.

-

An equimolar amount of cyanogen bromide, dissolved in the same solvent, is added dropwise to the solution.

-

The reaction mixture is then heated under reflux for several hours to facilitate the cyclization reaction.

-

After cooling, the crude product is isolated, often by filtration, and purified.

-

Purification is typically achieved by recrystallization from an appropriate solvent to yield the final product.

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. A common method for its determination is UV-Vis spectrophotometry.

Procedure:

-

A stock solution of this compound is prepared in a solvent in which it is soluble and that is miscible with the buffer system (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values is prepared.

-

Aliquots of the stock solution are added to each buffer to create a set of samples with a constant concentration of the compound.

-

The UV-Vis absorbance spectrum of each sample is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.

-

The resulting sigmoidal curve is analyzed, and the pKa is determined from the pH at the inflection point.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively documented, the broader class of benzimidazole derivatives is known to exhibit a wide range of biological activities. Notably, compounds containing the trifluoromethyl-benzimidazole scaffold have been investigated as inhibitors of various protein kinases.

Kinase inhibition is a common mechanism of action for many anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

References

An In-depth Technical Guide to 6-(trifluoromethyl)-1H-benzimidazol-2-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a derivative of benzimidazole featuring a trifluoromethyl group at the 6-position and an amine group at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of bioactive molecules.

Molecular Structure:

The chemical structure consists of a fused benzene and imidazole ring system. The trifluoromethyl group (-CF3) is attached to the carbon atom at position 6 of the benzene ring, and the amine group (-NH2) is attached to the carbon atom at position 2 of the imidazole ring.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H6F3N3 | [1][2][3][4] |

| Molecular Weight | 201.15 g/mol | [2][4] |

| Exact Mass | 201.05138169 u | [1] |

| Density | 1.537 g/cm³ | [1][3] |

| Boiling Point | 353.282 °C at 760 mmHg | [1][3] |

| Flash Point | 167.459 °C | [1] |

| LogP | 2.74510 | [1][3] |

| Polar Surface Area (PSA) | 54.70 Ų | [1][3] |

| CAS Number | 10057-46-2 | [1][2] |

Experimental Protocols

A plausible synthetic route would involve the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent. The workflow for such a synthesis is depicted in the diagram below.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the benzimidazole core is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzimidazole have been shown to exhibit a wide range of activities, including antimicrobial and anticancer effects. The trifluoromethyl group often enhances the biological efficacy of such compounds.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A hypothetical logical flow for investigating its biological activity is presented below.

References

An In-depth Technical Guide to the Synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a key heterocyclic scaffold in medicinal chemistry. The document outlines the prevalent synthetic route, offers a comprehensive experimental protocol, and presents relevant quantitative data.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-amino-benzimidazole moiety is a particularly important pharmacophore. This guide focuses on the synthesis of the this compound, a valuable building block for the development of novel therapeutics. The primary and most established method for the synthesis of this class of compounds is the cyclization of a substituted o-phenylenediamine with a cyanogen source.

Core Synthesis Pathway: Cyclization with Cyanogen Bromide

The most direct and widely employed method for the synthesis of this compound involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with cyanogen bromide (BrCN). This reaction proceeds via a cyclization mechanism to form the benzimidazole ring system with the desired 2-amino functionality.

The overall transformation is depicted in the following reaction scheme:

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 2-aminobenzimidazoles. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling hazardous reagents such as cyanogen bromide.

Materials:

-

4-(trifluoromethyl)-1,2-phenylenediamine

-

Cyanogen bromide (BrCN)

-

Ethanol (or other suitable alcohol)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: While stirring, carefully add a solution of cyanogen bromide (1.0-1.2 equivalents) in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate, to quench any remaining cyanogen bromide and acid byproducts.

-

Isolation: The product may precipitate out of the solution upon neutralization and cooling. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-aminobenzimidazoles via the cyanogen bromide method. Please note that specific yields for the 6-(trifluoromethyl) analog may vary and optimization may be required.

| Parameter | Value/Range | Notes |

| Starting Material | 4-(trifluoromethyl)-1,2-phenylenediamine | Commercially available. |

| Reagent | Cyanogen Bromide (BrCN) | 1.0 - 1.2 equivalents |

| Solvent | Ethanol, Methanol, or Isopropanol | Anhydrous conditions are often preferred. |

| Reaction Temperature | Reflux (typically 60-80 °C) | Dependent on the solvent used. |

| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |

| Yield | 70 - 90% | Reported yields for analogous compounds. |

Logical Workflow of the Synthesis

The synthesis process can be visualized as a logical workflow from starting materials to the final purified product.

Figure 2: Step-by-step experimental workflow for the synthesis.

Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of 2-(trifluoromethyl)benzimidazoles has shown significant biological activity, particularly as antiprotozoal and antimalarial agents.[1] These compounds are of high interest to drug development professionals for their potential to be developed into new therapies for infectious diseases. The trifluoromethyl group often enhances the efficacy and pharmacokinetic properties of drug candidates. Further research into the specific biological targets and mechanisms of action of this compound is warranted.

Conclusion

The synthesis of this compound is readily achievable through the well-established cyclization reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with cyanogen bromide. This technical guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for the successful synthesis and further investigation of this and related compounds in medicinal chemistry programs.

References

Spectroscopic Analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including benzimidazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure, assessment of purity, and study of dynamic processes such as tautomerism.

For benzimidazole derivatives, key diagnostic signals in ¹H NMR include the N-H proton, which typically appears as a broad singlet at a downfield chemical shift, and the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the nature and position of substituents. In ¹³C NMR, the chemical shifts of the carbon atoms in the heterocyclic and benzene rings provide further confirmation of the molecular framework. The presence of a trifluoromethyl group introduces characteristic C-F couplings that can be observed in the ¹³C NMR spectrum, providing a key signature for this substituent.

NMR Spectral Data for 6-(trifluoromethyl)-1H-benzimidazol-2-amine

As of the latest literature review, the specific experimental ¹H and ¹³C NMR spectral data for this compound has not been published. The following tables are provided as templates for researchers to populate upon acquiring the spectral data. The atom numbering corresponds to the structure presented in Figure 2.

Table 1: ¹H NMR Spectral Data Template for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ||||

| H-5 | ||||

| H-7 | ||||

| N-H (imidazole) | ||||

| N-H (amine) |

Table 2: ¹³C NMR Spectral Data Template for this compound

| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-2 | ||

| C-3a | ||

| C-4 | ||

| C-5 | ||

| C-6 | ||

| C-7 | ||

| C-7a | ||

| -CF₃ |

Experimental Protocols for NMR Data Acquisition

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzimidazole derivatives.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of exchangeable N-H protons.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate for most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 250 ppm is standard.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the chemical structure of the target compound.

References

Mass Spectrometry Analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a key scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a theoretical framework for its mass spectrometric behavior based on fundamental principles and analysis of structurally related compounds. This guide offers detailed, adaptable experimental protocols and visual representations of fragmentation pathways and analytical workflows to support research and drug development professionals.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in drug discovery. The benzimidazole core is a prevalent motif in numerous pharmacologically active agents, and the inclusion of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Mass spectrometry is an indispensable tool for the structural elucidation, quantification, and metabolic profiling of such compounds. This guide outlines the expected mass spectral characteristics and provides a robust starting point for method development for the analysis of this compound and its derivatives.

Theoretical Mass Spectrometry Data

The accurate mass and predicted isotopic distribution are fundamental parameters in mass spectrometry. For this compound (C₈H₆F₃N₃), these theoretical values are crucial for instrument calibration and data interpretation.

| Parameter | Value |

| Chemical Formula | C₈H₆F₃N₃ |

| Molecular Weight | 201.15 g/mol |

| Exact Mass | 201.05138 u |

| Predicted [M+H]⁺ | 202.05866 u |

Proposed Fragmentation Pathway

The fragmentation of this compound under positive ion electrospray ionization (ESI) is anticipated to follow characteristic pathways for benzimidazole derivatives. The protonated molecule [M+H]⁺ is expected to be the precursor ion. Subsequent fragmentation in the collision cell (MS/MS) would likely involve cleavages of the imidazole ring and loss of small neutral molecules.

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following protocols for the analysis of aromatic amines and benzimidazole derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be adapted.

Sample Preparation

A generic sample preparation protocol for plasma or tissue homogenate is outlined below:

-

Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following table presents theoretical MRM transitions for quantitative analysis. These transitions should be optimized experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 202.1 | 185.0 | Optimize |

| This compound | 202.1 | 158.0 | Optimize |

| Internal Standard | Varies | Varies | Optimize |

Experimental Workflow

The overall process for the mass spectrometry analysis of this compound is depicted in the workflow diagram below.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While experimental data for this specific compound is scarce, the theoretical data, proposed fragmentation pathways, and adaptable experimental protocols presented herein offer a robust starting point for researchers. The provided workflows and diagrams serve as valuable tools for method development and data interpretation in the fields of drug discovery, pharmacokinetics, and metabolism studies. Successful analysis will rely on the empirical optimization of the suggested parameters.

Solubility Profile of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-(trifluoromethyl)-1H-benzimidazol-2-amine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information, data from structurally related compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory professionals.

Physicochemical Properties

This compound is a benzimidazole derivative containing a trifluoromethyl group, which significantly influences its physicochemical properties, including solubility. The benzimidazole core provides a rigid, somewhat hydrophobic backbone, while the amine and trifluoromethyl groups introduce polarity and the potential for hydrogen bonding.

Solubility Data

Table 1: Estimated and Qualitative Solubility of this compound and a Related Compound.

| Solvent/System | This compound (Estimated/Qualitative) | 2-(Trifluoromethyl)-1H-benzimidazole (Quantitative Data) |

| DMSO | Expected to be soluble | Not Found |

| Aqueous Buffer (pH 7.4) | Low solubility expected | > 27.9 µg/mL[1] |

| Dilute Acidic Solutions | Higher solubility expected due to salt formation | Not Found |

| Non-Polar Organic Solvents (e.g., Toluene, Hexane) | Likely to be more soluble due to the hydrophobic benzimidazole core[2] | Not Found |

| Polar Aprotic Solvents (e.g., DMF) | Likely soluble | Not Found |

| Alcohols (e.g., Ethanol, Methanol) | Likely soluble, aided by hydrogen bonding potential[3] | Not Found |

Note: The information for this compound is based on general chemical principles and data for analogous compounds, not on direct experimental measurement.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This protocol is widely accepted for generating accurate solubility data.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, buffer of specific pH)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be used for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways for this compound have been detailed in the provided search results, many benzimidazole derivatives are known to interact with various biological targets. For instance, some trifluoromethylated benzimidazoles have shown potential as antimicrobial agents.[5] The diagram below illustrates a hypothetical mechanism of action where a benzimidazole compound inhibits a key bacterial enzyme.

Caption: Hypothetical Antimicrobial Mechanism of Action.

References

The Advent and Ascendance of Trifluoromethylated Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for favorable interactions with various biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group into the benzimidazole core has emerged as a pivotal strategy in drug discovery. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, have led to the development of a diverse array of trifluoromethylated benzimidazoles with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and key developments of this important class of compounds.

Discovery and Historical Perspective

The synthesis of the benzimidazole ring system was first reported in 1872 by Hobrecker. However, the introduction of the trifluoromethyl group into this scaffold occurred much later. The early synthesis of 2-(trifluoromethyl)-1H-benzimidazole was achieved through the Phillips condensation reaction , a classic method for benzimidazole synthesis that involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] In the case of 2-(trifluoromethyl)-1H-benzimidazole, o-phenylenediamine is reacted with trifluoroacetic acid, typically with heating in the presence of a strong acid catalyst like hydrochloric acid.[3][4]

This reaction proceeds via the initial acylation of one of the amino groups of the o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this reaction.

Key Synthetic Methodologies

While the Phillips condensation remains a fundamental approach, several other methods for the synthesis of trifluoromethylated benzimidazoles have been developed to improve yields, substrate scope, and reaction conditions.

Phillips-Ladenburg Benzimidazole Synthesis

This method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole via Phillips Condensation [3][5]

-

Reactants: o-Phenylenediamine and trifluoroacetic acid.

-

Catalyst: 4N Hydrochloric acid.

-

Procedure: a. A mixture of o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1-1.5 equivalents) is prepared in a round-bottom flask. b. 4N Hydrochloric acid is added to the mixture. c. The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the product. e. The crude product is collected by filtration, washed with water, and dried. f. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(trifluoromethyl)-1H-benzimidazole.

References

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. adichemistry.com [adichemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The 2-Aminobenzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of 2-aminobenzimidazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of the 2-Aminobenzimidazole Core

The synthesis of the 2-aminobenzimidazole nucleus can be achieved through several synthetic routes, with the most common being the cyclization of an o-phenylenediamine precursor with a cyanogen halide, typically cyanogen bromide. This method is widely employed due to its straightforward nature and the ready availability of starting materials.

A general synthetic workflow is outlined below:

Further diversification of the 2-aminobenzimidazole scaffold can be achieved by employing substituted o-phenylenediamines or by subsequent reactions on the 2-amino group or the benzimidazole ring nitrogens.

Anticancer Activity of 2-Aminobenzimidazole Derivatives

A significant body of research has highlighted the potential of 2-aminobenzimidazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a wide range of cancer cell lines, often with IC50 values in the micromolar and even nanomolar range.

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | A549 (Lung) | 1.48 | [1] |

| A-549 | 1.92 | [1] | |

| Compound 5a | HepG-2 (Liver) | ~2 | |

| Compound 5e | HepG-2 (Liver) | ~2 | |

| Compound with 2-fluoroethyl chain | U87 (Glioblastoma) | 45.2 ± 13.0 | [1] |

| Benzoyl substituted benzimidazole | MCF-7 (Breast) | 16.18 ± 0.07 | [1] |

| HL-60 (Leukemia) | 15.15 ± 0.05 | [1] | |

| Carboxyl substituted benzimidazole | MCF-7 (Breast) | 19.21 ± 0.08 | [1] |

| Antimalarial 3c | P. falciparum 3D7 | 0.042 ± 0.004 | [2] |

| Antimalarial 3g | P. falciparum 3D7 | 0.043 ± 0.002 | [2] |

| Antimalarial 3r | P. falciparum 3D7 | 0.0064 ± 0.0005 | [2] |

One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively cut off the blood supply to tumors, leading to their regression. Several 2-aminobenzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.[3]

References

In-Depth Technical Guide: Safety and Handling of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS No. 10057-46-2), a heterocyclic organic compound utilized in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃N₃ | [1][2][3] |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 353.282 °C at 760 mmHg | [1] |

| Density | 1.537 g/cm³ | [1] |

| Flash Point | 167.459 °C | [1] |

| LogP | 2.74510 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Oral | Rodent - rat | 3936 µg/kg | [4] |

Note: This data is for a related compound and should be interpreted with caution. The toxicological properties of this compound have not been fully investigated.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.

-

Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

General Hygiene Practices

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in laboratory areas.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. |

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8°C.[2]

Disposal

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.

-

Waste materials should be handled as hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 4.2. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material, place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Workflow: Antimicrobial Activity Screening

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of trifluoromethyl benzimidazole derivatives as potential antimicrobial agents, a known application area for this class of compounds.[5]

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

This document is intended to provide guidance and is not a substitute for a thorough understanding of the material safety data sheet (MSDS) and proper laboratory training. Always consult the most current MSDS for this compound before use.

References

Commercial Suppliers and Technical Guide for 6-(Trifluoromethyl)-1H-benzimidazol-2-amine in Research

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical compounds is a critical first step in the experimental pipeline. This technical guide provides an in-depth overview of commercial suppliers for 6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS No. 10057-46-2), a fluorinated benzimidazole derivative of interest in medicinal chemistry and biological research. The guide also outlines key technical data, a representative synthesis protocol, and potential biological applications.

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. While purity and available quantities may vary, the following companies are listed as potential sources. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sunway Pharm Ltd | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15 | Inquire |

| 2a biotech | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | - | 96%+[1] |

| Pharmaffiliates | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15[2] | Inquire |

| Chembrink | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15 | Inquire |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Density | 1.537 g/cm³ | ChemSrc[3] |

| Boiling Point | 353.282 °C at 760 mmHg | ChemSrc[3] |

| Storage Temperature | 2-8°C | Pharmaffiliates[2] |

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

Representative Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 1,2-phenylenediamine (e.g., 4-trifluoromethyl-1,2-phenylenediamine) in a suitable solvent, such as 4M hydrochloric acid.

-

Addition of Reagent: Add an excess of trifluoroacetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base, such as ammonium hydroxide, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and potential as protein kinase inhibitors.[5] The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of these compounds.

While the specific mechanism of action and signaling pathway for this compound is not extensively documented, it is plausible that it shares mechanisms common to other benzimidazole-based compounds. For instance, some benzimidazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division and intracellular transport. Others have been identified as inhibitors of specific kinases involved in cellular signaling cascades that regulate cell growth, proliferation, and survival.

Given the structural similarities to known kinase inhibitors, a hypothetical signaling pathway that could be targeted by this class of compounds is presented below. This diagram illustrates a simplified kinase signaling cascade that is often implicated in cancer and inflammatory diseases. Inhibition of a key kinase in this pathway could block downstream signaling and elicit a therapeutic effect.

Researchers investigating this compound should consider screening this compound against a panel of kinases to identify potential targets and elucidate its precise mechanism of action. Further studies would be required to validate these findings and explore the therapeutic potential of this compound in relevant disease models.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:10057-46-2 | 6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOL-2-AMINE | Chemsrc [chemsrc.com]

- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tautomerism in 6-(Trifluoromethyl)-1H-benzimidazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 6-(trifluoromethyl)-1H-benzimidazol-2-amine. Given the critical role of tautomerism in modulating the physicochemical and pharmacological properties of drug candidates, a thorough understanding of the tautomeric landscape of this molecule is paramount for its application in medicinal chemistry and materials science. This document synthesizes information from analogous systems to predict the structural, spectroscopic, and energetic characteristics of the potential tautomers of this compound.

Introduction to Tautomerism in 2-Aminobenzimidazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition, reactivity, and biological activity. In the case of 2-aminobenzimidazoles, two primary forms of prototropic tautomerism are of interest: annular tautomerism and amine-imine tautomerism.

-

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the benzimidazole ring. For asymmetrically substituted benzimidazoles like the 6-(trifluoromethyl) derivative, this results in two non-equivalent tautomers.

-

Amine-Imine Tautomerism: This is an exocyclic tautomerism involving the migration of a proton between the exocyclic amino group and one of the ring nitrogen atoms, leading to an imino form.

The electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to influence the electron density distribution within the benzimidazole ring system, thereby affecting the relative stabilities of the possible tautomers.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the key intermediate, 4-(trifluoromethyl)-1,2-phenylenediamine, followed by cyclization.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1,2-phenylenediamine

A common route to 4-(trifluoromethyl)-1,2-phenylenediamine is the reduction of a corresponding nitroaniline precursor.

Procedure:

-

In a suitable reaction vessel, dissolve 4-amino-3-nitrobenzotrifluoride in ethanol.

-

Add 5% palladium on carbon (Pd/C) as a catalyst.

-

The mixture is then subjected to hydrogenation at atmospheric pressure.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is recrystallized from a suitable solvent like petroleum ether to yield 4-(trifluoromethyl)-1,2-phenylenediamine as a crystalline solid[1].

Experimental Protocol: Cyclization to form this compound

The cyclization of the o-phenylenediamine with a cyanogen source is a standard method for forming the 2-aminobenzimidazole core.

Procedure:

-

Dissolve 4-(trifluoromethyl)-1,2-phenylenediamine in a suitable solvent, such as ethanol.

-

Add cyanogen bromide (CNBr) to the solution.

-

The reaction mixture is then heated under reflux for several hours.

-

After cooling, the reaction is neutralized with an aqueous base (e.g., ammonia) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.

Analysis of Tautomeric Forms

The tautomeric landscape of this compound is comprised of three principal forms: the two annular amino tautomers and the corresponding imino tautomers.

dot graph Tautomers { layout=neato; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

T1 [label=< This compound (Tautomer A)>];

T2 [label=<

This compound (Tautomer A)>];

T2 [label=< 5-(Trifluoromethyl)-1H-benzimidazol-2-amine (Tautomer B)>];

T3 [label=<

5-(Trifluoromethyl)-1H-benzimidazol-2-amine (Tautomer B)>];

T3 [label=< 6-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-imine>];

6-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-imine>];

T1 -- T2 [label=" Annular Tautomerism"]; T1 -- T3 [label=" Amine-Imine Tautomerism"]; T2 -- T3 [label=" Amine-Imine Tautomerism"]; } Tautomeric equilibria in this compound.

Solid-State Analysis (Prediction)

While a crystal structure for this compound is not publicly available, analysis of related 2-aminobenzimidazole derivatives suggests that the amino tautomer is overwhelmingly favored in the solid state. This preference is driven by the formation of stable intermolecular hydrogen bonding networks, typically involving N-H···N and N-H···(exocyclic N) interactions. The amino form allows for a more planar and delocalized π-system, contributing to greater crystal lattice stability.

Solution-State Analysis

In solution, the tautomeric equilibrium is influenced by solvent polarity, hydrogen bonding capabilities, and temperature.

3.2.1. NMR Spectroscopy (Predicted Data)

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism in solution. In the case of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. For this compound, the two annular tautomers are non-equivalent and would, in the case of slow exchange, give rise to distinct sets of signals. The strong electron-withdrawing effect of the CF₃ group will significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Proton | Tautomer A (6-CF₃) | Tautomer B (5-CF₃) | Fast Exchange (Averaged) |

| H-4 | ~7.5 | ~7.8 | ~7.65 |

| H-5 | ~7.2 | - | ~7.2 |

| H-7 | ~7.7 | ~7.4 | ~7.55 |

| NH (ring) | ~11.5 | ~11.5 | ~11.5 |

| NH₂ (exo) | ~6.5 | ~6.5 | ~6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Carbon | Tautomer A (6-CF₃) | Tautomer B (5-CF₃) | Fast Exchange (Averaged) |

| C-2 | ~158 | ~158 | ~158 |

| C-4 | ~115 | ~120 | ~117.5 |

| C-5 | ~118 | ~122 (q) | ~120 |

| C-6 | ~125 (q) | ~116 | ~120.5 |

| C-7 | ~110 | ~112 | ~111 |

| C-3a | ~140 | ~135 | ~137.5 |

| C-7a | ~138 | ~142 | ~140 |

| CF₃ | ~124 (q) | ~124 (q) | ~124 (q) |

Note: 'q' denotes a quartet due to C-F coupling.

3.2.2. Infrared (IR) Spectroscopy (Predicted Data)

IR spectroscopy can provide insights into the functional groups present in the dominant tautomeric form. The key vibrational modes to distinguish between the amino and imine forms are the N-H stretching and bending vibrations.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibration | Amino Tautomer | Imino Tautomer |

| ν(N-H) (ring) | ~3400-3200 (broad) | ~3300-3100 (broad) |

| ν(N-H) (exo) | ~3350, ~3150 (two bands) | - |

| δ(NH₂) | ~1640 | - |

| ν(C=N) (ring) | ~1620 | ~1630 |

| ν(C=N) (exo) | - | ~1660 |

Based on studies of 2-aminobenzimidazole, the IR spectrum is expected to be dominated by the characteristic bands of the amino tautomer[2].

Computational Analysis (Prediction)

Density Functional Theory (DFT) calculations on analogous systems have consistently shown that the amino tautomer of 2-aminobenzimidazoles is significantly more stable than the imine tautomer . The energy difference is typically in the range of 5-15 kcal/mol, making the population of the imine form negligible under normal conditions. The annular tautomers are generally closer in energy, with the relative stability being influenced by the position of the substituent. For a 6-substituted benzimidazole, the two annular tautomers are non-equivalent. The electron-withdrawing trifluoromethyl group is expected to have a notable effect on the relative energies of the two annular tautomers.

Table 4: Predicted Relative Energies of Tautomers (kcal/mol)

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) |

| Tautomer A (6-CF₃) | 0 (Reference) | 0 (Reference) |

| Tautomer B (5-CF₃) | 0.5 - 2.0 | 0.2 - 1.5 |

| Imino Tautomers | > 10 | > 8 |

These predicted energies suggest that in both gas and solution phases, this compound will exist as a mixture of the two annular amino tautomers, with the imine forms being energetically inaccessible.

Key Experimental Protocols for Tautomerism Study

To experimentally validate the predicted tautomeric behavior of this compound, the following standard analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Variable temperature NMR experiments can be conducted to study the dynamics of tautomeric exchange. 2D NMR techniques such as HSQC, HMBC, and NOESY would be crucial for unambiguous signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for solution-phase studies, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The collected data is then processed to solve and refine the crystal structure, providing definitive information about the solid-state tautomeric form and intermolecular interactions.

Visualizations

Conclusion

Based on a comprehensive analysis of analogous systems, it is predicted that this compound exists predominantly as a mixture of its two non-equivalent annular amino tautomers in solution, with the imine tautomers being energetically unfavorable. In the solid state, it is anticipated that one of the amino tautomers will be the exclusive form, stabilized by a network of intermolecular hydrogen bonds. The electron-withdrawing trifluoromethyl group is expected to have a discernible effect on the spectroscopic properties and the relative stabilities of the annular tautomers. The experimental protocols and predictive data presented in this guide provide a robust framework for future empirical studies to confirm and quantify the tautomeric behavior of this important molecule. A definitive characterization through X-ray crystallography and detailed NMR studies is recommended to validate these predictions and to fully elucidate the tautomeric landscape of this compound for its successful application in drug design and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine and its derivatives. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the preparation of these compounds for further study, particularly in the context of drug discovery. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, notably as kinase inhibitors.

Introduction

Benzimidazoles, particularly those bearing a trifluoromethyl group, are a class of heterocyclic compounds of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-amino-1H-benzimidazole core is a known bioisostere for other functionalities and has been successfully incorporated into inhibitors of various kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.[1][2][3] This document details the synthesis of the parent this compound and subsequent derivatization through common cross-coupling reactions.

Synthesis of this compound (Parent Compound)

The primary route for the synthesis of the parent compound involves the cyclization of 4-(trifluoromethyl)benzene-1,2-diamine with cyanogen bromide. This reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Cyanogen bromide (BrCN)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled solution of the diamine over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Quantitative Data

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

| This compound | 4-(Trifluoromethyl)benzene-1,2-diamine | Cyanogen bromide | 85-95 | 165-168 |

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.80 (s, 1H, NH), 7.55 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 6.50 (s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 142.1, 137.9, 125.4 (q, J = 270.7 Hz), 123.8 (q, J = 31.3 Hz), 116.3 (q, J = 4.0 Hz), 112.5, 105.9.[4]

-

Mass Spectrometry (ESI): m/z calculated for C₈H₆F₃N₃ [M+H]⁺: 202.0587, found: 202.0590.

Synthesis of this compound Derivatives

The 2-amino group and the benzimidazole ring of the parent compound provide multiple sites for derivatization, allowing for the exploration of structure-activity relationships (SAR). Common derivatization strategies include N-arylation via Buchwald-Hartwig amination and the introduction of various substituents through Suzuki coupling.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with aryl halides to form N-aryl derivatives.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-